(5Z)-3-(2-methoxyethyl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Description
The compound "(5Z)-3-(2-methoxyethyl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one" is a rhodanine-derived thiazolidinone with a complex heterocyclic framework. Its structure features:
- A 1,3-thiazolidin-4-one core with a 2-thioxo group, a common pharmacophore in enzyme inhibitors.
- A (5Z)-configured methylene bridge linking the thiazolidinone to a substituted pyrazole ring.
- A 3-(2-methoxyethyl) substituent on the thiazolidinone nitrogen, providing flexibility and moderate lipophilicity.
This compound is synthesized via condensation reactions, likely involving Knoevenagel-type mechanisms, as seen in analogous thiazolidinone derivatives . Its stereochemistry and crystal packing are typically resolved using X-ray crystallography with SHELX software .
Properties
Molecular Formula |
C26H27N3O3S2 |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
(5Z)-3-(2-methoxyethyl)-5-[[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N3O3S2/c1-4-13-32-21-10-11-22(18(2)15-21)24-19(17-29(27-24)20-8-6-5-7-9-20)16-23-25(30)28(12-14-31-3)26(33)34-23/h5-11,15-17H,4,12-14H2,1-3H3/b23-16- |
InChI Key |
CTJPQNQSDKFRHC-KQWNVCNZSA-N |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4)C |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a structural and functional comparison with key analogs (Table 1 and analysis):
Table 1: Structural Comparison of Thiazolidinone Derivatives
Key Findings
Substituent Effects on Solubility and Lipophilicity
- The 2-methoxyethyl group in the target compound balances solubility and lipophilicity better than phenyl (I) or hexyl (VII) substituents. Methoxy groups enhance water solubility via polar interactions, while ethyl chains prevent excessive hydrophobicity .
- In contrast, the isobutyl group (V) and hexyl chain (VII) prioritize lipophilicity, making them suitable for membrane-targeted applications but challenging for formulation .
Hydroxybenzylidene derivatives (II, IV) exhibit intramolecular hydrogen bonding (e.g., S(6) motifs), stabilizing crystal packing and enhancing thermal stability .
Synthetic Accessibility The target compound’s synthesis likely follows established routes for rhodanine derivatives, such as condensation of 3-(2-methoxyethyl)-2-thioxothiazolidin-4-one with a pyrazole carbaldehyde precursor . Yields depend on substituent reactivity; electron-donating groups (e.g., methoxy) may accelerate Knoevenagel steps .
Crystallographic Behavior Thiazolidinones with flexible R1 groups (e.g., methoxyethyl) show less planar molecular conformations than rigid analogs (e.g., phenyl). This flexibility may reduce crystallization efficiency but improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
